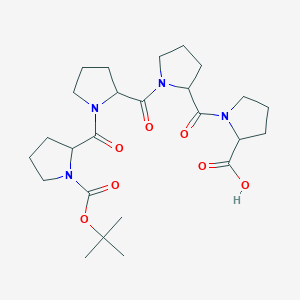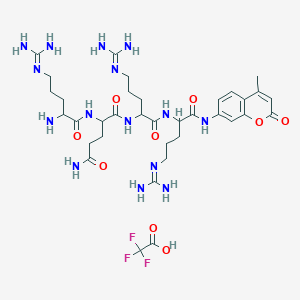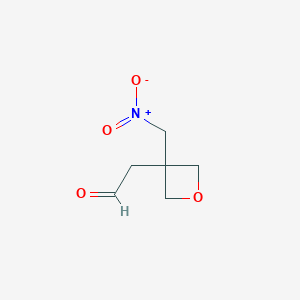
3-Hydrazino-6-pyrrol-1-ylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazino-6-pyrrol-1-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with hydrazino and pyrrol groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of nitrogen atoms in the pyridazine ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazino-6-pyrrol-1-ylpyridazine typically involves the following steps:
Formation of Pyridazine Core: The pyridazine core can be synthesized through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Introduction of Pyrrol Group: The pyrrol group can be introduced via a cyclization reaction involving pyrrole-derived α,β-alkynyl ketones.
Hydrazino Substitution: The hydrazino group can be introduced by substituting halogens in the pyridazine ring with hydrazine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydrazino-6-pyrrol-1-ylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyridazine oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydrazino-6-pyrrol-1-ylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydrazino-6-pyrrol-1-ylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridazine ring’s unique electronic properties allow it to interact with various biological pathways, modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine
Comparison: 3-Hydrazino-6-pyrrol-1-ylpyridazine stands out due to its unique combination of hydrazino and pyrrol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced potential for drug discovery and material science applications .
Eigenschaften
Molekularformel |
C8H9N5 |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(6-pyrrol-1-ylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C8H9N5/c9-10-7-3-4-8(12-11-7)13-5-1-2-6-13/h1-6H,9H2,(H,10,11) |
InChI-Schlüssel |
HYSIVXUVNJGOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)



![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)

![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)
